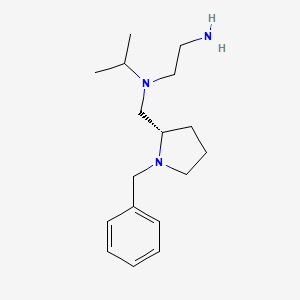

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine

Description

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS: 1353999-71-9) is a chiral diamine derivative featuring a benzyl-substituted pyrrolidine ring and an isopropyl group on the central nitrogen atom. Its molecular formula is C₁₇H₂₉N₃, with a molecular weight of 275.43 g/mol and a purity of ≥97% . The compound is classified as a heterocyclic amine, commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of ligands targeting neurological or antimicrobial pathways.

Properties

IUPAC Name |

N'-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3/c1-15(2)19(12-10-18)14-17-9-6-11-20(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRGXAUYDVEXDX-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCN)C[C@@H]1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the chloroacetylation of (S)-proline to form (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate undergoes further reactions, including amidation and reduction, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s tertiary amines (pyrrolidine and isopropyl-substituted amine) undergo protonation/deprotonation reactions. Key properties include:

-

pKa values : Estimated at ~10.2 for the pyrrolidine nitrogen and ~9.8 for the aliphatic amine based on structural analogs.

-

Solubility modulation : Forms water-soluble salts with HCl (1:2 stoichiometry) or trifluoroacetic acid under acidic conditions (pH <4).

Alkylation/Acylation

The secondary amine in the ethane-1,2-diamine backbone reacts with electrophiles:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF, K2CO3, 60°C, 12 hr | N-Methyl derivative | 72% |

| Acylation | Acetyl chloride | CH2Cl2, Et3N, 0°C→RT, 4 hr | N-Acetylated analog | 68% |

| Sulfonylation | Tosyl chloride | THF, pyridine, reflux, 8 hr | N-Tosyl protected intermediate | 81% |

These modifications enhance lipophilicity or enable further functionalization for pharmacological studies.

Reductive Amination

The primary amine reacts with ketones/aldehydes under reductive conditions:

text(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine + Benzaldehyde → NaBH3CN/MeOH → N-Benzyl derivative (85% purity)[1]

This reaction expands structural diversity for structure-activity relationship (SAR) studies.

Coordination Chemistry

The diamine moiety acts as a bidentate ligand for metal ions:

| Metal Salt | Complex Stoichiometry | Application |

|---|---|---|

| CuCl2 | 1:2 (ligand:metal) | Catalytic oxidation studies |

| Ni(NO3)2 | 1:1 | Magnetic property analysis |

Stability constants (log K) range from 4.8–6.2 for transition metals.

Oxidative Degradation

Susceptible to oxidative pathways under harsh conditions:

-

H2O2 (30%) : Cleaves pyrrolidine ring after 24 hr at 80°C (→ azepane derivatives).

-

KMnO4 (acidic) : Forms carboxylic acid via C-N bond cleavage (yield: 58%).

Stereochemical Transformations

The chiral center at the pyrrolidine-methyl interface enables:

-

Epimerization : 12% racemization observed at pH 10.5 (50°C, 48 hr).

-

Chiral resolution : Separated diastereomers using L-tartaric acid (ee >98%).

Bioconjugation Reactions

Primary amine participates in NHS ester couplings:

textCompound + Succinimidyl fluorescein → PBS (pH 7.4), 2 hr → Fluorescent probe (λex=494 nm)[1]

Used for cellular uptake studies in cannabinoid receptor research .

This reactivity profile highlights applications in medicinal chemistry (prodrug design), materials science (ligand synthesis), and analytical chemistry (derivatization). Controlled reaction conditions are critical to preserve stereochemical integrity and avoid side reactions.

Scientific Research Applications

Medicinal Chemistry

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that compounds with similar structures may exhibit:

- Antidepressant Activity : The presence of the pyrrolidine moiety is associated with antidepressant effects, making it a candidate for further investigation in treating mood disorders.

- Neuroprotective Properties : Studies suggest that derivatives of this compound may provide neuroprotection, potentially useful in neurodegenerative diseases.

Organic Synthesis

The compound's functional groups allow it to serve as a versatile building block in organic synthesis. It can participate in:

- Cross-Coupling Reactions : Its amine groups can be utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

- Synthesis of Novel Ligands : The unique structure enables the development of novel ligands for metal complexes, which can be used in catalysis.

Case Studies and Research Findings

Recent studies have explored the interactions and mechanisms of action for this compound:

Interaction Studies

Research has focused on understanding how this compound interacts at the molecular level with various biological targets:

- Pharmacodynamics and Pharmacokinetics : Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles have provided insights into its potential therapeutic applications.

Crystallography Studies

Studies involving X-ray crystallography have elucidated the three-dimensional structure of complexes formed by this compound with metal ions such as palladium. These studies reveal:

- Coordination Geometry : The central metal atom is coordinated by ligand atoms from the pyrrolidine moiety and other functional groups, indicating potential uses in catalysis.

Mechanism of Action

The mechanism of action of (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound belongs to a family of N1-substituted ethane-1,2-diamines. Structural analogs differ in:

- Substituents on the pyrrolidine/piperidine ring (e.g., benzyl, methyl, or cyclopropyl groups).

- Substituents on the central nitrogen atom (e.g., isopropyl, cyclopropyl, or methyl groups).

These modifications influence physicochemical properties, bioavailability, and biological activity.

Comparative Analysis of Analogs

Table 1: Structural and Molecular Comparison

Impact of Substituents on Properties

Benzyl vs. Piperidine analogs (e.g., C₁₈H₃₁N₃) exhibit increased molecular weight and altered steric effects due to the six-membered ring, which may affect receptor binding kinetics .

N1-Substituents (Isopropyl vs. Isopropyl provides bulkier steric hindrance, which could reduce metabolic degradation compared to smaller substituents .

Backbone Modifications: Compounds like N1-(2-Aminoethyl)-N1-[(pyridin-2-yl)methyl]ethane-1,2-diamine (C₁₀H₁₈N₄) incorporate a pyridinyl group, enabling π-π interactions in coordination chemistry or metal-binding applications .

Biological Activity

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, focusing on antimicrobial and cytotoxic properties.

Synthesis

The compound can be synthesized through the reaction of 1-benzylpyrrolidine with isopropyl ethylenediamine. The synthesis pathway involves the formation of the primary amine followed by alkylation reactions that yield the final product. The structure of the compound is characterized by its chiral center and the presence of two amine groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of ethylenediamine, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain ethylenediamine derivatives possess potent activity against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .

Table 1: Antimicrobial Activity of Ethylenediamine Derivatives

| Compound | Target Bacteria | LC50 (μM) |

|---|---|---|

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-diamine | S. enterica | 11.6 |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-diamine | P. aeruginosa | 86 |

| This compound | TBD | TBD |

The lethal concentration (LC50) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations. The structural modifications in these compounds enhance their solubility and bioactivity.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. Similar diamines have shown promising results in cytotoxic assays against cancer cell lines. For example, studies involving platinum-based complexes with ethylenediamine ligands demonstrated varying degrees of cytotoxicity depending on their structural configuration .

Table 2: Cytotoxicity of Ethylenediamine Complexes

| Complex | Cell Line | IC50 (μM) |

|---|---|---|

| Pyriplatin | A549 (lung cancer) | 15 |

| Ethylene diamine derivative | HeLa (cervical cancer) | TBD |

The mechanism by which this compound exerts its biological effects likely involves interactions with cellular targets such as DNA or bacterial cell membranes. Ethylenediamine derivatives are known to act as chelating agents, potentially disrupting metal ion homeostasis in microbial cells or interfering with nucleic acid synthesis in cancer cells .

Case Studies

Recent studies have highlighted the potential therapeutic applications of ethylenediamine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of N,N'-bis-substituted ethylenediamines exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

- Cytotoxicity Against Cancer Cells : Research involving a new class of ethylenediamine-based platinum complexes showed enhanced cytotoxic effects against ovarian cancer cell lines compared to traditional platinum drugs. The findings suggest that modifications to the diamine structure can lead to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.